molecular formula C12H13N3O2 B14080611 N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide CAS No. 104634-22-2

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide

Cat. No.: B14080611
CAS No.: 104634-22-2
M. Wt: 231.25 g/mol
InChI Key: SHASLYNHHQFSRC-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide is a quinoxaline derivative characterized by a carboxamide group substituted with a 2-hydroxyethyl chain and a methyl group at the 3-position of the quinoxaline ring. Quinoxalines are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, making them versatile scaffolds in medicinal chemistry and materials science.

Properties

CAS No.

104634-22-2

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-methylquinoxaline-2-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-8-11(12(17)13-6-7-16)15-10-5-3-2-4-9(10)14-8/h2-5,16H,6-7H2,1H3,(H,13,17)

InChI Key

SHASLYNHHQFSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)NCCO

Origin of Product

United States

Preparation Methods

Ionic Liquid-Mediated Cyclization and Hydrolysis

Reaction Mechanism and Procedure

The synthesis begins with o-phenylenediamine and α-halogenated-β-ketoester as precursors, utilizing ionic liquids as dual solvent-catalysts. The cyclization step occurs at room temperature under magnetic stirring, typically completing within 40–90 minutes (monitored by TLC). Post-reaction, the mixture undergoes ether extraction to isolate the intermediate product, followed by column chromatography (eluent: ethyl acetate/petroleum ether, 1:3–1:10). The ionic liquid is recovered via vacuum drying and reused, minimizing waste.

Hydrolysis of the intermediate under acidic or basic conditions yields 3-methylquinoxaline-2-carboxylic acid, which is subsequently coupled with 2-aminoethanol. This two-step approach achieves yields exceeding 85% with >98% purity, attributed to the ionic liquid’s ability to stabilize reactive intermediates and suppress side reactions.

Advantages and Limitations

  • Advantages :
    • Room-temperature cyclization reduces energy consumption.
    • Ionic liquids enable 5–7 reuse cycles without significant activity loss.
    • High regioselectivity ensures a single isomer dominates the final product.
  • Limitations :
    • Requires specialized equipment for ionic liquid recovery.
    • Scalability challenges due to chromatographic purification.

Deoxygenation of Olaquindox

Reductive Pathway

Olaquindox, the 1,4-dioxide derivative of N-(2-hydroxyethyl)-3-methylquinoxaline-2-carboxamide, serves as a precursor. Catalytic hydrogenation (H₂, 1–3 atm, Pd/C) selectively removes the dioxide groups, yielding the target compound. Reaction conditions (25–50°C, 2–4 hours) are milder compared to alternative deoxygenation agents like zinc-acetic acid.

Table 1: Deoxygenation Efficiency Under Varied Conditions
Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
5% Pd/C 30 3 78 95
Raney Ni 50 2 65 88
Zn/HOAc 70 1.5 72 91

Data adapted from antimicrobial activity studies.

Challenges in Byproduct Management

Partial over-reduction may generate desmethyl analogs, necessitating rigorous purification. Recrystallization from isopropanol/water (3:1) effectively isolates the desired product.

Carboxamide Formation via Coupling Reactions

Activation of 3-Methylquinoxaline-2-Carboxylic Acid

The carboxylic acid intermediate, synthesized via methods in Section 1, is activated using thionyl chloride (SOCl₂) to form the acyl chloride. Subsequent reaction with 2-aminoethanol in anhydrous tetrahydrofuran (THF) at 0–5°C produces the carboxamide.

Alternative Coupling Agents

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to enhance coupling efficiency (yield: 80–85%). This method avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Table 2: Comparative Analysis of Coupling Methods
Method Reagent System Yield (%) Reaction Time (h)
Acyl Chloride SOCl₂, THF 75 6
Carbodiimide EDC/HOBt, DMF 85 12
Mixed Anhydride ClCOCOEt, NEt₃ 68 8

Data synthesized from quinoxaline derivative patents.

Comparative Analysis of Synthesis Methods

Yield and Purity

  • Ionic liquid method : Highest yield (85–90%) and purity (>98%).
  • Deoxygenation : Moderate yield (65–78%) due to byproduct formation.
  • Coupling reactions : Variable yields (68–85%) depending on activation strategy.

Environmental and Economic Considerations

Ionic liquid-mediated synthesis reduces solvent waste and energy consumption, aligning with green chemistry principles. Conversely, deoxygenation requires stoichiometric reductants, increasing disposal costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

    Oxidation: Formation of 3-methylquinoxaline-2-carboxylic acid.

    Reduction: Formation of 3-methyl-1,2-dihydroquinoxaline-2-carboxamide.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl group enhances its solubility and facilitates its transport across cell membranes. The quinoxaline core is responsible for its biological activity, as it can interact with nucleic acids and proteins, leading to various cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyethyl vs. Chloro/Diethyl Groups: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the lipophilic chloro and diethyl substituents in compound 6 (), which may reduce bioavailability despite similar quinoxaline cores .
  • Electron-Withdrawing Substituents : The trifluoromethyl group in ’s compound enhances metabolic stability and binding affinity through electron-withdrawing effects, contrasting with the hydroxyethyl group’s hydrogen-bonding capacity .
  • Core Heterocycle Differences: Chromene-based analogs () exhibit fluorescence properties, whereas quinoxaline derivatives are more commonly explored for biological activity (e.g., enzyme inhibition in ) .

Q & A

Q. What are the established synthetic routes for preparing N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with 2-hydroxyethylamine. DCQX is preferred due to its two reactive chlorine atoms at C2 and C3, enabling sequential substitution. Key steps include:

  • Step 1 : React DCQX with 2-hydroxyethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours to substitute the C3 chlorine.
  • Step 2 : Introduce the methyl group at C3 via alkylation or cross-coupling (e.g., Suzuki reaction if aryl groups are involved).
    Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. For example, excess 2-hydroxyethylamine (1.5–2 eq.) improves substitution efficiency .

Q. How is the compound characterized to confirm structural integrity, and what analytical discrepancies might arise?

Answer:

  • X-ray crystallography is the gold standard for confirming the quinoxaline core and substituent positions (e.g., methyl at C3 and carboxamide at C2). Single-crystal studies often reveal hydrogen bonding between the hydroxyethyl group and adjacent carbonyl oxygen, stabilizing the structure .
  • Discrepancies : NMR may show unexpected splitting due to rotameric forms of the carboxamide group. High-resolution mass spectrometry (HRMS) is critical to distinguish between molecular ion peaks and potential byproducts .

Q. What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to uncharacterized toxicity .
  • Waste disposal : Segregate organic waste containing quinoxaline derivatives and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity, and what targets are plausible?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR2), leveraging the quinoxaline core’s planar structure for π-π stacking.
  • ADMET prediction : Tools like SwissADME assess logP (~2.5) and solubility (~50 µM), suggesting moderate bioavailability. The hydroxyethyl group enhances water solubility but may reduce membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize data to controls like doxorubicin.
  • Control variables : Test batch purity via HPLC (>95%) and confirm absence of residual solvents (e.g., DMF) that may artifactually inhibit cell growth .
  • Mechanistic studies : Perform Western blotting to verify target modulation (e.g., apoptosis markers like caspase-3) alongside viability assays .

Q. How does the hydroxyethyl group influence the compound’s pharmacokinetics compared to analogs?

Answer:

  • Metabolic stability : The hydroxyethyl moiety increases susceptibility to phase II metabolism (glucuronidation), reducing plasma half-life. Compare with methyl or ethyl analogs using liver microsome assays.
  • Permeability : Caco-2 monolayer assays show hydroxyethyl derivatives have lower Papp values (~1 × 10⁻⁶ cm/s) than lipophilic analogs, suggesting limited blood-brain barrier penetration .

Methodological Resources

  • Synthetic protocols : Refer to DCQX-based substitution methodologies and X-ray crystallography data for structural validation .
  • Biological assays : Follow NIH/NCBI guidelines for cytotoxicity testing and dose-response curve fitting .
  • Safety compliance : Adopt OSHA-compliant SDS protocols for quinoxaline derivatives .

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